Thiazolobenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138226-12-7 |
|---|---|
Molecular Formula |
C15H10F2N2S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2 |
InChI Key |
AMLBAOPYPUXEQF-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Synonyms |
1-(2',6'-difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole 1-DFPTB NSC 625487 NSC-625487 thiazolobenzimidazole |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Thiazolobenzimidazole Derivatives
Conventional Synthetic Strategies for the Thiazolobenzimidazole Core
Traditional methods for constructing the this compound nucleus have been well-established for decades and typically rely on multi-step processes involving key intermediates. nih.gov These strategies often employ strong acids and high temperatures to facilitate the necessary cyclization reactions.
A primary and widely utilized strategy for synthesizing thiazolo[3,2-a]benzimidazole derivatives involves the annulation (fusion) of a thiazole (B1198619) ring onto a pre-existing benzimidazole (B57391) structure. nih.govmdpi.com This approach most commonly begins with 2-mercaptobenzimidazole (B194830) as the starting material, which serves as a versatile precursor for building the fused heterocyclic system. nih.govmdpi.com The thiol group of 2-mercaptobenzimidazole provides a nucleophilic site for reaction with various electrophilic reagents, initiating the sequence that ultimately leads to the formation of the thiazole ring.
A common conventional method involves the reaction of 2-mercaptobenzimidazoles with ketone derivatives. mdpi.comajol.info For instance, reacting 2-mercaptobenzimidazole with ketones in boiling acetic acid containing concentrated sulfuric acid affords intermediate 2-benzimidazolylthioacetophenone derivatives. nih.govmdpi.com These intermediates can then be cyclized to yield the final thiazolo[3,2-a]benzimidazole products. mdpi.com This method is applicable to both aliphatic and aromatic ketones. mdpi.comajol.info
| Starting Material | Ketone Reactant | Reaction Conditions | Product | Reference |
| 2-Mercaptobenzimidazole | Aliphatic Ketones (e.g., acetone, butanone) | Acidified Acetic Acid | Thiazolo[3,2-a]benzimidazoles | mdpi.com |
| 2-Mercaptobenzimidazole | Aromatic Ketones (e.g., acetophenone (B1666503) derivatives) | Boiling Acetic Acid, H₂SO₄ | Thiazolo[3,2-a]benzimidazoles | ajol.info |
| 5-Nitro-1H-benzimidazole-2-thiol | 1-(2-methoxyphenyl)ethan-1-one | Boiling Acetic Acid, H₂SO₄ | 3-(2-methoxyphenyl)-6-nitrobenzo nih.govutuvolter.fiimidazo[2,1-b]thiazole (B1210989) | ajol.infoajol.info |
Polyphosphoric acid (PPA) is a frequently used reagent in organic synthesis, serving as both a strong acid and a dehydrating agent. atamanchemicals.comccsenet.org In the context of this compound synthesis, PPA is primarily employed to facilitate the cyclodehydration or cyclization of precursor molecules. mdpi.comresearchgate.net For example, acyclic intermediates like 2-(phenacylthio)benzimidazoles can be effectively cyclized into 3-aryl-thiazolo[3,2-a]benzimidazoles using PPA. researchgate.net This method is a key step in several multi-step syntheses of this heterocyclic system. mdpi.comresearchgate.net However, its use can sometimes be unfavorable if certain functional groups, such as methoxy (B1213986) groups, are present, as partial demethylation can occur. researchgate.net
| Precursor Compound | Reagent | Purpose | Resulting Compound | Reference |
| 2-Benzimidazolylthioacetophenone derivatives | PPA | Cyclization | Thiazolo[3,2-a]benzimidazoles | nih.govmdpi.com |
| 5,6-Dimethyl-2-(phenacylthio)benzimidazoles | PPA | Cyclodehydration | 3-Aryl-6,7-dimethyl-thiazolo[3,2-a]benzimidazoles | researchgate.net |
| Intermediate from 2-mercaptobenzimidazole and α,α-dibromoacetophenones | PPA | Condensation/Debromination | Thiazolo[3,2-a]benzimidazoles | benthamdirect.comeurekaselect.com |
One of the most classical and extensively reported routes to the thiazolo[3,2-a]benzimidazole system is the reaction between 2-mercaptobenzimidazoles and α-halocarbonyl compounds, particularly α-halo ketones. nih.govclockss.org This reaction proceeds through the initial formation of an acyclic S-alkylated intermediate, which subsequently undergoes cyclization to form the fused thiazole ring. nih.govclockss.org The cyclization of these intermediates can be achieved using various reagents, including acetic anhydride/pyridine mixtures or polyphosphoric acid. nih.gov More recently, a facile protocol has been developed using α,α-dibromoacetophenones as synthetic equivalents to the often lachrymatory α-halo ketones, which also successfully yields thiazolo[3,2-a]benzimidazoles. benthamdirect.comeurekaselect.com
| Benzimidazole Reactant | Carbonyl Reactant | Cyclization/Reaction Conditions | Product Type | Reference |
| 2-Mercaptobenzimidazoles | Various α-halo ketones | Acetic anhydride/pyridine or PPA | Substituted thiazolo[3,2-a]benzimidazoles | nih.gov |
| 2-Mercaptobenzimidazole | 3-Chloro-3-acetopropyl acetate | Subsequent cyclization with hydrobromic acid | 2-Bromoethyl-3-methylthiazolo[3,2-a]benzimidazole | mdpi.com |
| 2-Mercaptobenzimidazole | α,α-Dibromoacetophenones | PPA | Thiazolo[3,2-a]benzimidazoles | benthamdirect.comeurekaselect.com |
| 5,6-Dimethylbenzimidazole-2-thione | Phenacyl bromides | Formation of intermediate, then cyclodehydration with PPA | 3-Aryl-6,7-dimethyl-thiazolo[3,2-a]benzimidazoles | researchgate.net |
Cyclization Reactions Utilizing Polyphosphoric Acid
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. doi.orgchemmethod.comjocpr.com These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, often through innovative reaction designs like one-pot multicomponent reactions. doi.orgsemanticscholar.org
A significant advancement in the synthesis of this compound derivatives is the development of one-pot, three-component reactions. utuvolter.fidoi.org This atom-economical approach combines multiple reactants in a single vessel to form the desired product in a sequential manner, avoiding the need to isolate intermediates. A notable green method involves the reaction of 2-mercaptobenzimidazole, chloroacetic acid, and various aryl or heteroaryl aldehydes in a deep eutectic solvent (DES). doi.org The DES, typically a mixture of choline (B1196258) chloride and urea, functions as both a recyclable, sustainable solvent and a reaction promoter. doi.org This innovative protocol proceeds under mild heating in an open atmosphere and notably obviates the need for traditional bases, catalysts, or volatile organic solvents, achieving high yields in short reaction times. utuvolter.fidoi.org
| Aldehyde Component | Reaction Time | Yield | Reference |
| Various aryl/heteroarylaldehydes | 40 minutes | Up to 90% | doi.org |
| 4-Methoxybenzylidene | Not specified | High | doi.org |
| 2,3,4-Trimethoxybenzylidene | Not specified | High | doi.org |
| 4-(Dimethylamino)benzylidene | Not specified | High | doi.org |
Metal-Free Synthetic Protocols
In the pursuit of greener and more sustainable chemical processes, metal-free synthetic routes for this compound derivatives have emerged as a significant area of research. These methods circumvent the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.
A notable metal-free approach involves the one-pot, three-component reaction of 2-mercaptobenzimidazole, chloroacetic acid, and various aryl or heteroaryl aldehydes. doi.orgiiserpune.ac.in This methodology utilizes a deep eutectic solvent (DES), specifically a mixture of choline chloride and urea, which acts as both a sustainable solvent and a promoter for the reaction. doi.orgiiserpune.ac.in The process is characterized by its operational simplicity, proceeding under mild heating in an open atmosphere without the need for traditional bases or catalysts. doi.orgiiserpune.ac.in This atom-economical approach affords a diverse range of 2-substituted thiazolo[2,3-a]benzimidazole-3(2H)-ones in good to excellent yields, often up to 90%, within a short reaction time of around 40 minutes. doi.orgiiserpune.ac.in The deep eutectic solvent has also demonstrated excellent recyclability and reusability over multiple cycles with minimal loss of catalytic activity. doi.orgiiserpune.ac.in
Another strategy involves the reaction of 2-aminobenzothiazoles with α-haloketones in the presence of a sulfide (B99878) nucleophile like carbon disulfide or aryl isothiocyanates in an inert solvent. nih.gov This method leads to the formation of functionalized bis-thiazoles. nih.gov The proposed mechanism for some of these multicomponent reactions includes an acid-catalyzed cascade involving a Knoevenagel condensation, followed by the condensation of a second aldehyde molecule with 2-aminobenzothiazole (B30445), and a subsequent Diels-Alder heterocycloaddition of the intermediates. nih.gov
The following table summarizes a selection of this compound derivatives synthesized via a metal-free, one-pot, three-component reaction.
Table 1: Examples of this compound Derivatives Synthesized via Metal-Free Protocol
| Compound ID | Substituent (from aldehyde) | Product Name |
|---|---|---|
| 4a | 2,5-dimethoxybenzyl | 2-(2,5-dimethoxybenzylidene)benzo google.comiiserpune.ac.inimidazo[2,1-b]thiazol-3(2H)-one |
| 4b | 4-methoxybenzyl | 2-(4-methoxybenzylidene)benzo google.comiiserpune.ac.inimidazo[2,1-b]thiazol-3(2H)-one |
| 4c | 2,3,4-trimethoxybenzyl | 2-(2,3,4-trimethoxybenzylidene)benzo google.comiiserpune.ac.inimidazo[2,1-b]thiazol-3(2H)-one |
| 4d | 4-(methylthio)benzyl | 2-(4-(methylthio)benzylidene)benzo google.comiiserpune.ac.inimidazo[2,1-b]thiazol-3(2H)-one |
Data sourced from a study by Verma et al. doi.org
Sustainable Methodologies in this compound Synthesis
The principles of sustainable chemistry are increasingly being integrated into the synthesis of this compound derivatives. These methodologies aim to minimize environmental impact by using greener solvents, reducing waste, and improving energy efficiency.
A prime example of a sustainable approach is the aforementioned one-pot, three-component synthesis in a deep eutectic solvent (DES). doi.orgiiserpune.ac.iniiserpune.ac.in This method is inherently green as it avoids the use of volatile and hazardous organic solvents. doi.orgiiserpune.ac.in The DES, composed of choline chloride and urea, is biodegradable and can be recycled multiple times, which significantly reduces waste and cost. doi.orgiiserpune.ac.in The reaction proceeds under mild heating conditions, further contributing to its energy efficiency. iiserpune.ac.in
The use of water as a solvent is another cornerstone of sustainable synthesis. For instance, a p-TSA-catalyzed reaction of 2-aminobenzothiazole, arylglyoxal monohydrates, and 2-hydroxy-1,4-naphthoquinone (B1674593) has been successfully carried out in a water-acetone mixture at room temperature. nih.gov Similarly, ultrasound-assisted synthesis in aqueous ethanol (B145695) using organocatalysts like 3-(N-morpholino)propanesulfonic acid (MOPS) or thiamine (B1217682) hydrochloride (Vitamin B1) represents a sustainable and efficient route to benzimidazole and this compound derivatives. zenodo.org These sonochemical methods often lead to higher yields and shorter reaction times compared to conventional heating. zenodo.org
Solvent-free reaction conditions also offer a highly sustainable alternative. scirp.org The one-pot, three-component reaction of benzaldehyde (B42025) derivatives, active methylene (B1212753) compounds (like β-ketoesters or β-diketones), and 2-aminobenzothiazole can be performed without any solvent or catalyst, yielding 4H-pyrimido[2,1-b]benzothiazole and 2-oxo-pyrimido[2,1-b]benzothiazole derivatives in good yields. scirp.org
Derivatization and Functionalization Strategies
The versatility of the this compound scaffold lies in the ability to introduce a wide array of substituents at various positions, allowing for the fine-tuning of its chemical and biological properties.
Introduction of Substituents on the Benzene (B151609) and Thiazole Rings
The functionalization of the this compound core can be achieved through various synthetic transformations. The benzene ring can be substituted prior to the cyclization reaction by starting with a substituted 2-mercaptobenzimidazole. mdpi.com For instance, cyclization of 5-substituted-(2-benzimidazolyl)thioacetic acid can lead to two isomers with the substituent at the 6- or 7-position of the this compound ring system. researchgate.net
The thiazole ring is also amenable to substitution. The reaction of 2-mercaptobenzimidazoles with α-haloketones is a classical method to introduce substituents at the 2- and 3-positions of the thiazolo[3,2-a]benzimidazole core. mdpi.comresearchgate.net The reaction of thiazolo[3,2-a]bezimidazol-3(2H)-one with aromatic aldehydes leads to the formation of 2-arylidene derivatives. mdpi.com Furthermore, the active methylene group at the C-2 position of thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo condensation reactions with various electrophiles. mdpi.com For example, condensation with 6-R-3-formylchromones has been used to synthesize novel derivatives. mdpi.com
Direct C-H functionalization is an emerging and powerful tool for derivatization. While specific examples for the this compound ring are still developing, methods for related heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD) demonstrate the potential of this approach. diva-portal.org Regioselective Ir-catalyzed C-H borylation allows for the introduction of boryl groups at specific positions, which can then be further functionalized. diva-portal.org
Synthesis of Novel Hybrid this compound Architectures
Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy to develop new compounds with enhanced or novel biological activities. researchgate.net
One approach involves the synthesis of thiazole-benzimidazole hybrids through the acid-catalyzed cyclocondensation of thiazole-based substituted benzaldehydes with substituted benzene-1,2-diamines. arkat-usa.org This strategy has been employed to create a series of ethyl 2-(6-substituted-3-(1H-benzo[d]imidazol-2-yl)-4-(4-substituted benzyloxy)phenyl)-4-methylthiazole-5-carboxylate derivatives. arkat-usa.org
Another strategy is the creation of fused hybrid systems. For example, fused triazinobenzimidazoles bearing a heterocyclic moiety such as pyridine, furan, or thiophene (B33073) have been synthesized by the piperidine-catalyzed cyclization of 2-guanidino-benzimidazole with corresponding heteroaromatic aldehydes. mdpi.com The synthesis of quinoline-thiazolobenzimidazolone hybrids has also been reported, showcasing the potential for creating complex, multi-ring systems with potential anticancer properties. researchgate.net
The following table presents examples of hybrid molecules incorporating the this compound scaffold.
Table 2: Examples of Hybrid this compound Architectures
| Hybrid Class | Synthetic Approach | Starting Materials | Resulting Hybrid Structure |
|---|---|---|---|
| Thiazole-Benzimidazole Hybrids | Acid-catalyzed cyclocondensation | Ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylates and substituted benzene-1,2-diamines | Ethyl 2-(3-(1H-benzo[d]imidazol-2-yl)-4-(benzyloxy)phenyl)-4-methylthiazole-5-carboxylates |
| Fused Triazinobenzimidazoles | Piperidine-catalyzed cyclization | 2-Guanidino-benzimidazole and heteroaromatic aldehydes | Fused triazinobenzimidazole azaheterocycles with pyridine, furan, thiophene, indole, and pyrrole (B145914) moieties |
Data compiled from various research articles. arkat-usa.orgmdpi.comresearchgate.net
Chemical Modifications to Enhance Biological Efficacy
Strategic chemical modifications of the this compound scaffold can significantly impact its biological activity. researcher.life These modifications are often guided by structure-activity relationship (SAR) studies to optimize the interaction of the molecule with its biological target.
The introduction of specific substituents on the aromatic rings can modulate the electronic and lipophilic properties of the molecule, which in turn can affect its bioavailability and target binding affinity. For example, the introduction of hydroxyl groups can enhance antioxidant properties. researchgate.net
Hybridization, as discussed in the previous section, is a key strategy for enhancing biological efficacy. By combining the this compound core with other known bioactive fragments, it is possible to create molecules with synergistic or dual modes of action. researchgate.net For instance, the combination of thiazole with benzimidazole can result in improved biological characteristics. arkat-usa.org Similarly, creating hybrid molecules with moieties like triazole or quinoline (B57606) has been explored to enhance antimicrobial or anticancer activities. researchgate.netmdpi.com
Recent advancements in drug design also focus on modifying molecules to improve their stability and delivery. uzh.chsciopen.com While not extensively reported for thiazolobenzimidazoles specifically, techniques like conjugating molecules to delivery vehicles or making structural modifications to increase nuclease resistance (for oligonucleotide-based drugs) are general strategies that could be applied to enhance the efficacy of this compound-based therapeutics. scholaris.ca
Structure Activity Relationship Sar Investigations of Thiazolobenzimidazole Compounds
Impact of Substituent Positions and Electronic Effects on Biological Activities
The type and position of chemical groups attached to the thiazolobenzimidazole core can dramatically alter its biological profile. The electronic properties of these substituents—whether they donate or withdraw electrons—play a significant role in the molecule's ability to interact with biological targets. libretexts.org
The C-1 position of the this compound system has been a primary focus for structural modification, particularly in the development of antiviral agents. uctm.edu Research has shown that the nature of the substituent at this position is a critical determinant of biological activity.
Early investigations into 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 identified 1-(2′,6′-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ) as a highly potent compound. uctm.eduscispace.com This discovery spurred the synthesis and evaluation of numerous analogues with various substitutions on the C-1 phenyl ring. uctm.edu
SAR studies have consistently demonstrated that a 2,6-dihalo-substituted phenyl ring at the C-1 position significantly enhances anti-HIV-1 activity. uctm.eduasm.org The presence of two halogen atoms, particularly fluorine or chlorine, at the 2' and 6' positions of the C-1 phenyl ring is a key feature for potent inhibition of the HIV-1 reverse transcriptase enzyme. uctm.edu This is exemplified by the lead compound, where the 2',6'-difluoro substitution is crucial for its high efficacy. scispace.comrsc.org The R-(+) enantiomer of this compound was found to be more active in inhibiting HIV-1 replication than the S-(-) isomer. scispace.com The introduction of various other groups on the C-1 aryl moiety, including hydrogen, bromine, hydroxyl, alkyl, and alkoxy groups, has also been explored to refine the SAR profile. uctm.edu
| Compound Series | C-1 Substituent | Key SAR Finding | Reference |
|---|---|---|---|
| 1-Phenyl-1H,3H-thiazolo[3,4-a]benzimidazoles | 2',6'-Difluoro | Highly potent inhibition of HIV-1 reverse transcriptase. Considered a lead substitution pattern. | uctm.eduscispace.com |
| 1-Phenyl-1H,3H-thiazolo[3,4-a]benzimidazoles | 2',6'-Dichloro | Potent anti-HIV-1 activity, similar to the difluoro analogue. | uctm.edu |
| 1-Phenyl-1H,3H-thiazolo[3,4-a]benzimidazoles | Unsubstituted Phenyl | Lower activity compared to 2',6'-dihalo substituted derivatives. | uctm.eduresearchgate.net |
| 1-Phenyl-1H,3H-thiazolo[3,4-a]benzimidazoles | Other halogens (Br), alkyl, alkoxy, nitro, cyano | Systematically evaluated to understand electronic and steric requirements for activity. | uctm.edu |
Beyond the C-1 position, modifications to the fused benzene (B151609) ring and the thiazole (B1198619) portion of the tricycle also have a profound influence on biological activity. ajol.info
Benzene Ring Substitutions: For the benzene part of the benzimidazole (B57391) core, SAR studies suggest that small, lipophilic substituents are preferred for anti-HIV activity. uctm.edu For instance, the introduction of a fluorine atom or a methyl group can be favorable. uctm.edu In the context of anticancer activity, substitutions at the C-5 and C-6 positions of the benzimidazole scaffold have been shown to greatly influence cytotoxicity. nih.govresearchgate.net For example, a 5-chloro substitution on the benzimidazole ring was found to enhance cytotoxicity against MCF-7 breast cancer cells more than a 5-fluoro substitution. nih.gov In another series, a trifluoromethyl group at the C-6 position was deemed crucial for activity. nih.gov The presence of a methyl group at the 5(6)-position has also been identified as a contributing factor to anticancer activity. researchgate.net Conversely, some substitutions can be detrimental; a methyl group at the C-7 position of a related benzimidazole series resulted in a complete loss of anti-HIV activity. nih.gov
| Ring Modified | Position | Substituent | Observed Effect | Biological Activity | Reference |
|---|---|---|---|---|---|
| Benzene | - | Small lipophilic groups (e.g., F, CH₃) | Preferred for activity | Anti-HIV | uctm.edu |
| Benzene | C-5 | Chloro (Cl) | Enhanced cytotoxicity (vs. Fluoro) | Anticancer (MCF-7) | nih.gov |
| Benzene | C-6 | Trifluoromethyl (CF₃) | Crucial for high activity | Anticancer | nih.gov |
| Benzene | C-7 | Methyl (CH₃) | Complete loss of activity | Anti-HIV | nih.gov |
| Thiazole | C-3 | Methyl (CH₃) | Trans isomer (to C-1 aryl) more active than cis | Anti-HIV | uctm.edu |
Modulations at C-1 Position and their Pharmacological Implications
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is critical for its interaction with biological targets like enzymes and receptors. solubilityofthings.comdiamond.ac.uk For this compound derivatives, particularly those with anti-HIV-1 activity, a specific "butterfly-like" conformation has been identified as a key feature for their biological profile. scispace.comresearchgate.net
X-ray crystallographic analysis of the potent NNRTI, 1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ), revealed this distinct conformation. scispace.com In this arrangement, the phenyl ring at the C-1 position is oriented orthogonally to the plane of the tricyclic this compound system. uctm.eduscispace.comresearchgate.net This specific spatial orientation is stabilized by two intramolecular hydrogen bonds formed between the 2'- and 6'-fluorine atoms of the phenyl ring and hydrogen atoms on the this compound core (specifically, H-1 and a methylene (B1212753) proton at C-3). scispace.comresearchgate.net This conformation is not limited to the solid state, as studies have confirmed that it is also maintained in solution. scispace.comresearchgate.net
The rigidity conferred by this butterfly-like shape and the limited rotation around the C1-C10 single bond are considered critical for the potent inhibition of the HIV-1 reverse transcriptase enzyme. uctm.eduscispace.com The conformation allows the molecule to fit snugly into the non-nucleoside binding pocket of the enzyme. nih.gov Any structural modification that disrupts this preferred conformation, such as the introduction of a bulky substituent at the C-7 position, can lead to a nonproductive binding mode and a loss of activity. nih.gov
Pharmacophoric Requirements for Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound (TBZ) derivatives acting as HIV-1 NNRTIs, a clear pharmacophore model has been proposed based on extensive SAR and structural studies. uctm.edu
The essential pharmacophoric elements for anti-HIV activity include:
The fused benzene ring of the benzimidazole moiety, which engages in hydrophobic interactions with amino acid residues like Phe227 and Tyr188 in the enzyme's binding pocket. uctm.edu
An aryl group at the C-1 position , which fits into a hydrophobic pocket. uctm.edu As discussed, a 2,6-dihalo substitution on this aryl ring is a key component. uctm.edu
The nitrogen atom of the thiazole nucleus is also considered a key pharmacophoric element. uctm.edu
A hydrogen bond acceptor , such as the fluorine atoms on the C-1 phenyl ring, positioned correctly to form intramolecular bonds that stabilize the active "butterfly-like" conformation. uctm.edu
Comparative SAR Studies with Related Heterocyclic Systems
Comparing the SAR of thiazolobenzimidazoles with structurally related heterocyclic systems provides valuable insights into the specific contributions of each part of the scaffold to biological activity.
One key comparison involves derivatives where the thiazolo ring is removed, resulting in simpler 1,2-disubstituted benzimidazoles . nih.gov Starting from the this compound (TBZ) lead, researchers developed 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazoles. nih.gov This modification effectively removed the thiazole ring while retaining the C-1 substituted aryl group (now a benzyl (B1604629) group at N-1) and the benzimidazole core. These simpler analogues were also active against HIV-1, and further optimization by modifying substituents on the benzimidazole ring led to compounds with improved activity against clinically relevant viral variants. nih.gov This suggests that while the thiazole ring helps lock the molecule in a favorable conformation, it is not absolutely essential, and its contribution can be mimicked in simpler scaffolds.
In another study, the anthelmintic activity of 2-arylidene-substituted thiazolo[3,2-a]benzimidazoles was compared with newly synthesized fused triazinobenzimidazoles . mdpi.com Both heterocyclic systems contain the core benzimidazole structure but differ in the fused ring system. The results indicated that the new triazinobenzimidazoles were significantly more effective than the reference drug albendazole, with a thiophen-2-yl substituted derivative showing the highest activity. mdpi.com This highlights how replacing the thiazole ring with a triazine ring can lead to a different and potentially more potent biological profile for the same therapeutic target.
Furthermore, SAR studies on benzimidazole-thiazolidinedione hybrids have shown that using a thiazole ring as a linker between a benzimidazole ring and a terminal carboxyl group resulted in greater anticancer inhibition than a simple double bond linker, indicating the favorable contribution of the thiazole heterocycle in that specific molecular context. nih.gov
Mechanistic Elucidation of Thiazolobenzimidazole Biological Activities at the Molecular and Cellular Level
Mechanisms of Anticancer/Antitumor Activity
Thiazolobenzimidazoles employ a multi-pronged approach to combat cancer, targeting various cellular pathways and components critical for tumor progression.
Induction of Apoptosis Pathways
A primary mechanism of action for many thiazolobenzimidazole derivatives is the induction of apoptosis, or programmed cell death. This is a crucial process for eliminating damaged or cancerous cells. Several assays are used to detect and quantify apoptosis in response to treatment with these compounds.
Annexin V-FITC Assay: Apoptosis is often characterized by the externalization of phosphatidylserine (B164497) (PS) on the cell membrane. elabscience.commsesupplies.com Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye like FITC to identify apoptotic cells. elabscience.commsesupplies.com This assay allows for the distinction between viable, early apoptotic, and late apoptotic or necrotic cells. msesupplies.com
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to DNA. nih.gov In healthy cells, DAPI does not readily cross the cell membrane. However, in late-stage apoptotic or necrotic cells, membrane integrity is compromised, allowing DAPI to enter and stain the nucleus. elabscience.comnih.gov This characteristic is often used in conjunction with Annexin V staining to differentiate between different stages of cell death. msesupplies.comnih.gov
JC-1 Staining: The mitochondrial membrane potential is a key indicator of cell health. In apoptotic cells, this potential is often lost. caymanchem.com JC-1 is a cationic dye that accumulates in healthy mitochondria, emitting red fluorescence. caymanchem.com When the mitochondrial membrane potential collapses during apoptosis, JC-1 exists as monomers in the cytoplasm and emits green fluorescence. caymanchem.com This shift from red to green fluorescence is a clear marker of apoptosis.
Studies have demonstrated that certain this compound derivatives, such as TBZ-4-OCH3, induce apoptosis in leukemia cells. nih.gov This induced apoptosis is at least partially mediated by caspases, as evidenced by the decreased apoptotic effects observed when caspase-9 and caspase-3 inhibitors were used. nih.gov Conversely, the Fas pathway does not appear to be involved in the apoptotic activity of TBZ-4-OCH3. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a common route for anticancer agents. frontiersin.org This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases leading to cell death. frontiersin.org
Table 1: Assays for Detecting Apoptosis
| Assay | Principle | Target |
|---|---|---|
| Annexin V-FITC | Detects externalized phosphatidylserine on the outer leaflet of the apoptotic cell membrane. elabscience.commsesupplies.com | Phosphatidylserine |
| DAPI Staining | Stains the DNA of cells with compromised membrane integrity. elabscience.comnih.gov | DNA |
| JC-1 Staining | Measures the mitochondrial membrane potential, which is lost during apoptosis. caymanchem.com | Mitochondrial Membrane |
Cell Cycle Arrest at Specific Phases
The cell cycle is a tightly regulated process that governs cell division. jackwestin.com Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. This compound derivatives can interfere with this process by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.
The cell cycle consists of four main phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). jackwestin.com Quiescent cells are in a G0 phase. expasy.org Checkpoints at the G0/G1, G1/S, and G2/M transitions ensure the proper progression through the cycle. expasy.org
Some benzimidazole (B57391) derivatives have been shown to arrest the cell cycle at different phases depending on the compound and the cancer cell line. For instance, some compounds induce G1/S arrest, while others cause arrest in the S and G2 phases. mdpi.com Arrest in the G0/G1 phase has been shown to increase the susceptibility of cancer cells to apoptosis-inducing agents. nih.gov Similarly, disruption of the G2/M phase is a known strategy for eliminating cancer cells. ijbs.com
For example, certain isatin-thiazolo[3,2-a]benzimidazole hybrids have been investigated for their ability to induce cell cycle arrest. nih.gov Flow cytometry analysis of cells treated with these compounds can reveal the percentage of cells in each phase of the cell cycle, indicating the specific point of arrest.
Inhibition of Tubulin Polymerization and Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular functions, including cell division, motility, and intracellular transport. ekb.eg The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, a process known as dynamic instability, is critical for their function.
Several anticancer drugs target tubulin and microtubules. ekb.eg this compound compounds, such as thiabendazole, can inhibit microtubule polymerization. scbt.comnih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis. ekb.eg As a result, the cell cycle is arrested, typically in the G2/M phase, and apoptosis is induced. ekb.eg The binding of these compounds to tubulin can prevent the formation of microtubules, leading to cell death. scbt.com
Modulation of Kinase Activity
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. researchgate.net The activity of CDKs is dependent on their association with cyclins. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov
This compound derivatives have been identified as potent inhibitors of CDK2. nih.gov For example, isatin-thiazolo[3,2-a]benzimidazole hybrids have shown significant inhibitory activity against CDK2. nih.gov Molecular docking studies have revealed that the this compound ring can fit into a hydrophobic pocket in the CDK2 binding site, and that other parts of the molecule can form hydrogen bonds with key amino acid residues. nih.gov The inhibition of CDK2 activity by these compounds contributes to their ability to induce cell cycle arrest and apoptosis. nih.gov
Table 2: CDK2 Inhibitory Activity of Isatin-Thiazolo[3,2-a]benzimidazole Hybrids
| Compound | CDK2 IC50 (nM) |
|---|---|
| 7a | 96.46 ± 5.3 |
| 7d | 26.24 ± 1.4 |
| 10a | 42.95 ± 2.3 |
Data from a study on isatin-thiazolo[3,2-a]benzimidazole hybrids. nih.gov
Interference with Oxidative Stress Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them through its antioxidant defense systems. nih.gov While high levels of ROS can be damaging to cells, they also play a role in cell signaling. nih.gov
Antioxidant enzymes such as superoxide (B77818) dismutase (SOD) are crucial for mitigating oxidative damage. nih.govscielo.br SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov Some studies have shown that certain chemicals can inhibit SOD activity, leading to an increase in oxidative stress. nih.gov this compound derivatives may interfere with these oxidative stress pathways, although the exact mechanisms are still under investigation. This interference could potentially lead to increased ROS levels in cancer cells, contributing to their death.
Regulation of Signaling Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. genome.jpnih.gov In many cancers, the NF-κB pathway is constitutively active, which promotes cell proliferation and prevents apoptosis. Therefore, inhibiting the NF-κB pathway is a promising strategy for cancer therapy.
The canonical NF-κB pathway is typically activated by stimuli such as tumor necrosis factor-alpha (TNF-α). genome.jp This leads to the activation of the IKK complex, which in turn phosphorylates IκBα, an inhibitor of NF-κB. preprints.org Phosphorylated IκBα is then degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. preprints.org
Some this compound derivatives, such as TBZE-029, have been shown to inhibit NF-κB activation by binding to the p65 subunit of NF-κB. dntb.gov.ua By blocking this critical signaling pathway, these compounds can suppress the expression of genes that promote cancer cell survival and proliferation.
Mechanisms of Antiviral Activity
Thiazolobenzimidazoles exhibit significant antiviral activity, particularly against retroviruses and enteroviruses, by precisely targeting key viral components essential for replication.
A prominent antiviral mechanism of this compound derivatives is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds act as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.gov Unlike nucleoside inhibitors (NRTIs) that compete with natural nucleosides for the enzyme's active site, NNRTIs bind to a different, allosteric site on the RT enzyme. uctm.eduresearchgate.net This binding occurs in a hydrophobic pocket located approximately 10 Å away from the polymerase active site. uctm.edu
The compound NSC 625487 (1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole) is a well-studied example. nih.govuctm.edu It selectively inhibits HIV-1 RT but is not active against HIV-2 RT, highlighting the specificity of the interaction. nih.govuctm.edu Structure-activity relationship studies have shown that the presence of a 2,6-dihalo substituted phenyl ring at the C-1 position is crucial for high anti-HIV activity. uctm.edu This specific conformation allows the molecule to fit optimally within the NNRTI binding pocket of the enzyme. uctm.edu
Thiazolobenzimidazoles are potent inhibitors of enterovirus replication, a genus that includes pathogens like coxsackievirus and poliovirus. nih.govfrontiersin.orgmdpi.com Their mechanism of action involves targeting the viral nonstructural protein 2C. nih.govslideshare.net The protein 2C is a highly conserved protein among enteroviruses and is indispensable for the viral life cycle, playing roles in genome replication, encapsidation of new RNA strands, and rearrangement of cellular membranes to form replication organelles. mdpi.combiorxiv.org
The compound TBZE-029 (1-(2,6-difluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole) has been identified as a selective inhibitor that targets a specific region in the 2C protein, located just downstream of the conserved NTPase/helicase motif C. nih.govslideshare.net Studies using drug-resistant coxsackievirus B3 mutants revealed that mutations at amino acid positions 224, 227, and 229 in the 2C protein confer resistance to TBZE-029. nih.gov Interestingly, the binding of TBZE-029 does not inhibit the ATPase activity of the 2C protein, suggesting it interferes with another of its essential functions, possibly related to RNA binding or its role as a helicase. nih.govfrontiersin.org By binding to protein 2C, thiazolobenzimidazoles effectively halt the viral replication process. nih.govasm.org
The inhibition of viral RNA synthesis is a direct consequence of the mechanisms described above. For retroviruses like HIV-1, the inhibition of reverse transcriptase by this compound NNRTIs directly prevents the synthesis of viral DNA from the RNA template, thereby stopping the replication cycle at a very early stage. nih.govnih.gov
In the case of enteroviruses, the inhibition of the nonstructural protein 2C by compounds like TBZE-029 leads to a near-complete cessation of viral RNA replication. nih.govasm.org The 2C protein is a core component of the viral replication complex, which is assembled on rearranged host cell membranes. plos.org By functionally incapacitating the 2C protein, thiazolobenzimidazoles prevent the formation or function of this complex, which is responsible for synthesizing new copies of the viral RNA genome. nih.govasm.orgoup.com This ultimately halts the production of new virus particles. researchgate.net
Table 2: Antiviral Mechanisms of this compound Derivatives
| Virus Family | Target Protein | Specific Compound Example | Molecular/Cellular Effect |
| Retroviridae (e.g., HIV-1) | Reverse Transcriptase (RT) | NSC 625487 nih.govuctm.edu | Allosteric inhibition, conformational change in enzyme, blockage of RNA-dependent DNA synthesis uctm.edu |
| Picornaviridae (e.g., Enterovirus) | Nonstructural Protein 2C | TBZE-029 nih.govslideshare.net | Binds to 2C protein, interferes with its function in the replication complex, inhibits viral RNA synthesis nih.govasm.org |
Interference with Viral Protein Functions (e.g., Nonstructural Protein 2C inhibition in Enteroviruses)
Mechanisms of Antimicrobial Activity (Antibacterial and Antifungal)
The this compound scaffold has also been explored for its antimicrobial properties, targeting essential enzymatic pathways in bacteria and fungi.
Research into the antimicrobial mechanisms of thiazolobenzimidazoles has identified key microbial enzymes as potential targets. One such target is the enzyme sterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol (B1671047), the main sterol in fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. While much of the research on CYP51 inhibitors focuses on azole antifungals, studies on related heterocyclic systems provide strong evidence for this mechanism. For example, novel 1-Aryl-thiazolo-benzimidazole derivatives have been investigated for their interaction with CYP51 from Mycobacterium tuberculosis (CYP51 Mtb), showing that these compounds can bind to the hydrophobic region of the heme-protein, which is characteristic of type I inhibitors. researchgate.net This suggests a similar mechanism could be active against fungal pathogens like Candida albicans, which also relies on a CYP51 enzyme for ergosterol synthesis.
While specific studies detailing the inhibition of E. coli MurB or dihydrofolate reductase by this compound compounds are not extensively documented in the reviewed literature, the broader benzimidazole class is known to inhibit various microbial targets. The structural similarity of the benzimidazole core to purine (B94841) nucleotides allows these compounds to interact with a wide array of biopolymers, including enzymes involved in nucleotide synthesis and cell wall formation, suggesting plausible, yet to be fully explored, mechanisms of action against bacterial pathogens.
Disruption of Cell Wall and Cell Membrane Integrity
This compound derivatives have demonstrated the ability to disrupt the structural integrity of microbial cell walls and membranes, leading to cell death. The bacterial cell wall, primarily composed of peptidoglycan, provides essential structural support and protection from osmotic stress. open.edumemory-pharm.com Inhibition of peptidoglycan synthesis weakens the cell wall, rendering the bacterium susceptible to lysis. open.edumicrobenotes.combiomol.com
The mechanism of action for some antimicrobial agents involves binding to and inhibiting enzymes crucial for peptidoglycan cross-linking, such as penicillin-binding proteins (PBPs). memory-pharm.commicrobenotes.com For instance, β-lactam antibiotics act by irreversibly binding to PBPs, which halts the final step of peptidoglycan synthesis. memory-pharm.com Glycopeptide antibiotics, on the other hand, interfere with cell wall formation by binding to the D-alanyl-D-alanine precursors of peptidoglycan, preventing their incorporation into the growing cell wall. memory-pharm.commicrobenotes.com Some this compound compounds may exhibit a similar capacity to interfere with these critical cell wall synthetic pathways.
Furthermore, disruption of the cell membrane's integrity is another mechanism by which antimicrobial agents can exert their effects. The cell membrane is vital for maintaining cellular homeostasis. Damage to this barrier can lead to the leakage of essential ions and molecules, ultimately causing cell death. memory-pharm.com
Interference with Nucleic Acid Synthesis
Certain this compound derivatives have been shown to interfere with the synthesis of nucleic acids, a fundamental process for microbial survival and replication. This interference can occur at various stages of DNA and RNA synthesis.
Antimicrobial drugs can target the enzymes involved in nucleic acid synthesis, such as DNA-dependent RNA polymerase. libretexts.org For example, the antibiotic rifampin functions by binding to this enzyme, thereby inhibiting the initiation of RNA transcription. libretexts.org Some this compound compounds may exert their effects through a similar mechanism, disrupting the transcription process.
Interference with DNA replication is another key mechanism. This can involve the inhibition of enzymes like DNA gyrase, which is essential for bacterial DNA replication but absent in higher eukaryotes. mdpi.com The structural similarity of some imidazothiazole compounds to known DNA gyrase inhibitors suggests this as a potential target. mdpi.com By inhibiting these crucial enzymes, this compound derivatives can effectively halt microbial proliferation. The antiviral agent TBZE-029, a this compound derivative, has been shown to inhibit viral RNA replication. asm.org
Impact on Microbial Energy Metabolism
The disruption of energy metabolism is a critical mechanism through which antimicrobial agents can inhibit microbial growth. This compound derivatives have been implicated in interfering with key metabolic pathways.
One potential target is the electron transport chain, a vital component of cellular respiration that generates ATP, the primary energy currency of the cell. Inhibition of this pathway can lead to a rapid depletion of cellular energy, ultimately resulting in cell death.
Another potential mechanism involves the inhibition of specific enzymes crucial for metabolic processes. For instance, some antifungal azole compounds are known to target lanosterol (B1674476) 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi. mdpi.com Ergosterol is a key component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Molecular docking studies have suggested that some thiazole (B1198619) derivatives may inhibit this enzyme. mdpi.com
Inhibition of Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. nih.gov These structures provide protection against antimicrobial agents and the host immune system, making them a significant challenge in clinical settings. nih.govnih.gov this compound derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria.
One of the primary mechanisms underlying the anti-biofilm activity of these compounds is the inhibition of quorum sensing (QS). rsc.org QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it plays a crucial role in biofilm formation and virulence factor production. rsc.orgplos.org By interfering with QS signaling, this compound derivatives can prevent the coordinated behavior required for biofilm development. rsc.org For instance, some compounds have been shown to inhibit the PQS quorum sensing system in Pseudomonas aeruginosa by acting as inverse agonists of the PqsR receptor. nih.gov
Research has shown that certain benzimidazole molecules can prevent biofilm formation by both Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, on various surfaces at nanomolar concentrations without inhibiting bacterial growth. nih.gov This suggests a specific anti-biofilm mechanism rather than general toxicity. Some thiazole derivatives have also been found to inhibit biofilm formation by interfering with the early stages of bacterial adhesion to surfaces. mdpi.com
| Research Finding | Organism(s) | Mechanism of Action | Reference |
| Inhibition of biofilm formation on polystyrene, glass, and silicone catheters. | Pseudomonas aeruginosa, Staphylococcus aureus | Not specified, but does not inhibit bacterial growth. | nih.gov |
| Inhibition of PQS quorum sensing system. | Pseudomonas aeruginosa | Inverse agonist of the PqsR receptor. | nih.gov |
| Inhibition of early stages of biofilm formation. | Staphylococcus epidermidis | Prevention of bacterial adhesion to surfaces. | mdpi.com |
| Inhibition of quorum sensing-regulated violacein (B1683560) production. | Chromobacterium violaceum | Quorum sensing inhibition. | rsc.org |
| Potentiation of antibiotic-mediated biofilm disruption. | Pseudomonas aeruginosa | Inhibition of the MvfR (PqsR) quorum-sensing regulator. | nih.gov |
Mechanisms of Anti-inflammatory Activity (e.g., 5-Lipoxygenase inhibition)
This compound derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.netnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov Several studies have shown that this compound and related imidazo[2,1-b]thiazole (B1210989) derivatives can act as selective inhibitors of COX-2. mdpi.comresearchgate.net The selectivity for COX-2 over COX-1 is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net Molecular docking studies have revealed that these compounds can bind to the active site of COX-2, with specific substituents enhancing this interaction. mdpi.com
In addition to COX inhibition, some thiazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway that is responsible for the production of leukotrienes. nih.gov However, the 5-LOX inhibitory activity of many thiazole derivatives has been found to be less remarkable compared to their COX inhibitory effects. nih.gov
| Compound Type | Target Enzyme(s) | Key Findings | Reference |
| Imidazothiazole analogues | COX-1, COX-2 | Selective inhibitors of COX-2. | mdpi.com |
| Thiazolobenzimidazoles | COX-1, COX-2 | Evaluated for COX-1 and COX-2 inhibitory activity. | researchgate.net |
| 5,6-diarylimidazo[2.1-b]thiazoles | COX-1, COX-2 | Identified as potent and selective inhibitors of COX-2. | nih.gov |
| Diphenylthiazole–thiazolidinone hybrids | COX-1, COX-2 | Moderate to high activity, with potency depending on substituents. | nih.gov |
| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1, 5-LOX | Active against COX-1 with limited LOX inhibition. | nih.gov |
Mechanisms of Anthelmintic Activity (e.g., Tubulin-colchicine enzymes interaction)
The anthelmintic activity of benzimidazole compounds, including some thiazolobenzimidazoles, is primarily attributed to their ability to interfere with the cytoskeleton of parasitic worms by interacting with β-tubulin. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential for various cellular functions, including cell division, motility, and intracellular transport. frontiersin.org
The interaction of these compounds with tubulin often occurs at the colchicine (B1669291) binding site, leading to the inhibition of microtubule polymerization. frontiersin.orgnih.govmdpi.com This disruption of the microtubule network ultimately results in the death of the parasite. mdpi.com The binding affinity of these compounds to parasitic tubulin can be influenced by specific chemical modifications, such as the presence of a methoxy (B1213986) group, which may enhance binding. vulcanchem.com
Molecular docking studies have been employed to investigate the interaction between this compound derivatives and tubulin. researchgate.net These studies have shown that certain compounds can bind with high affinity to the tubulin-colchicine active site, supporting the proposed mechanism of action. researchgate.netresearchgate.net For example, docking studies with some benzofuran (B130515) derivatives containing a thiazolo benzimidazole nucleus revealed a strong binding affinity to the active site. researchgate.net
| Compound/Derivative | Target | Mechanism | Key Finding | Reference |
| Benzimidazoles | β-tubulin | Compromise the cytoskeleton through selective interaction. | Efficacy is due to this interaction. | nih.gov |
| Thiazolo-benzimidazoles | Parasitic tubulin | Inhibition of larval development. | 2-methoxy group may enhance binding. | vulcanchem.com |
| Benzofuran derivatives with thiazolo benzimidazole | Tubulin-colchicine active site | Molecular docking showed binding affinity. | Compounds 3a and 5i emerged as active agents. | researchgate.net |
| Imidazothiazole derivatives | α- and β-tubulin interface | Inhibition of tubulin polymerization. | Compound bound at the interface, stabilized by hydrogen bonds. | mdpi.com |
Enzyme and Receptor Binding Affinity and Specificity
The biological activity of this compound derivatives is intrinsically linked to their binding affinity and specificity for various enzymes and receptors. researchgate.netnih.gov Molecular docking and other computational methods are frequently used to predict and analyze these interactions, providing insights into the structure-activity relationships of these compounds. researchgate.netnih.gov
For instance, molecular docking studies have been used to evaluate the binding of this compound derivatives to the active sites of enzymes like cyclooxygenase (COX) and lanosterol 14α-demethylase. mdpi.commdpi.com These studies help in understanding how different substituents on the this compound core influence binding affinity and selectivity. For example, in the case of COX-2 inhibitors, a p-SO2Me substituent was found to insert into a secondary pocket of the enzyme, forming a hydrogen bond and enhancing inhibitory activity. mdpi.com
The specificity of binding is crucial for therapeutic applications, as it determines the compound's efficacy and potential side effects. nih.govnih.gov For example, selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal toxicity. researchgate.net Similarly, the selective binding to parasitic tubulin over mammalian tubulin is important for the safety of anthelmintic agents. vulcanchem.com
Photoaffinity labeling is an experimental technique used to identify and characterize ligand binding sites on receptor proteins. biologiachile.cl This method involves using a ligand analog that can be activated by light to form a covalent bond with the receptor, allowing for the identification of the binding site. biologiachile.cl Such techniques can provide valuable experimental validation for the interactions predicted by computational models.
| Compound Class | Target | Method of Study | Key Finding | Reference |
| Imidazothiazole analogues | COX-2 | Molecular docking | p-SO2Me substituent formed a hydrogen bond with Arg 513. | mdpi.com |
| Thiazole derivatives | Lanosterol 14α-demethylase | Molecular docking | Predicted inhibition of the enzyme as a putative antifungal mechanism. | mdpi.com |
| Benzofuran derivatives with thiazolo benzimidazole | Tubulin-colchicine active site | Molecular docking | Compounds 3a and 5i showed maximum binding affinity. | researchgate.net |
| Isatin-thiazolo benzimidazole hybrids | Not specified | General principle | Aim to increase binding affinity and biological activity. | researchgate.net |
| 1-Aryl-thiazolo-benzimidazoles | Cytochrome CYP51M Tb | Molecular modeling | Confirmed general binding to the hydrophobic region of the heme-protein. | researchgate.net |
Pre Clinical Biological Activity Spectrum of Thiazolobenzimidazole Derivatives
Anticancer Activity in In Vitro Cellular Models
The potential of thiazolobenzimidazole derivatives as anticancer agents has been extensively investigated against a variety of human cancer cell lines. These studies have revealed their ability to inhibit cancer cell growth and induce cell death through various mechanisms.
Antiproliferative Effects Against Various Cancer Cell Lines
This compound derivatives have demonstrated significant antiproliferative effects against a broad spectrum of cancer cell lines, including those of the breast, cervix, prostate, and colorectal adenocarcinoma.
Breast Cancer: Several studies have highlighted the efficacy of this compound derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, novel thiazolidinone/thiazolo[3,2-a]benzimidazolone-isatin conjugates have been synthesized and evaluated for their antiproliferative activity. mdpi.com Among these, certain conjugates displayed potent activity against both MDA-MB-231 and MCF-7 cells, with IC₅₀ values in the low micromolar range. mdpi.com Specifically, conjugate 4m was the most active against both cell lines, with IC₅₀ values of 7.6 µM for MDA-MB-231 and 8.4 µM for MCF-7. mdpi.com Another study on imidazothiazole derivatives also showed antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines. mdpi.com
Cervical Cancer: The antiproliferative potential of imidazothiazole benzimidazole (B57391) conjugates has been evaluated against HeLa cervical cancer cells. mdpi.com
Prostate Cancer: Imidazothiazole benzimidazole conjugates have also been tested for their anti-proliferation activities against DU-145 prostate cancer cells. mdpi.com Some derivatives showed significant inhibitory effects on this cell line. mdpi.com
Colorectal Adenocarcinoma: A series of novel 1-Aryl-thiazolo-benzimidazole derivatives were synthesized and tested for their antiproliferative activity against the SW620 colorectal adenocarcinoma cell line. researchgate.net These compounds exhibited superior anticancer activity with IC₅₀ values ranging from 0.03 to 0.35 µM, which were more potent than the reference drug Doxorubicin (IC₅₀ of 0.07 µM). researchgate.net
The following table summarizes the antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Conjugate 4m | MDA-MB-231 (Breast) | 7.6 | mdpi.com |
| Conjugate 4m | MCF-7 (Breast) | 8.4 | mdpi.com |
| Conjugate 7b | MDA-MB-231 (Breast) | 13.2 | mdpi.com |
| Conjugate 4d | MCF-7 (Breast) | 17.1 | mdpi.com |
| Imidazothiazole with quinoline (B57606) substitution (Compound 6) | MDA-MB-231, MCF-7 (Breast) | 4.6 | mdpi.com |
| 1-Aryl-thiazolo-benzimidazole derivatives | SW620 (Colorectal) | 0.03 - 0.35 | researchgate.net |
| Imidazothiazole benzimidazole conjugates | HeLa (Cervical), DU-145 (Prostate) | Not specified | mdpi.com |
Evaluation of Antitumor Potential in In Vitro Models
Beyond simple antiproliferative effects, the antitumor potential of this compound derivatives has been further evaluated through mechanistic studies in in vitro models. These studies aim to understand how these compounds exert their anticancer effects at a molecular level.
Research has shown that some this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, the active conjugates 4m and 7b were found to induce apoptosis in MDA-MB-231 breast cancer cells. mdpi.com This was confirmed by the up-regulation of the pro-apoptotic protein Bax, down-regulation of the anti-apoptotic protein Bcl-2, and an increase in the levels of caspase-3, a key executioner of apoptosis. mdpi.com
Furthermore, a series of 1H,3H-thiazolo[3,4-a]benzimidazoles were synthesized and evaluated for their in vitro antitumor activity against 60 human tumor cell lines. researchgate.net Some of these derivatives demonstrated both tumor growth inhibition and cellular selectivity. researchgate.net Notably, compound 8c was highly active against all cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M, while compound 4a showed high selectivity for a CNS cancer cell line. researchgate.net
Antiviral Activity in In Vitro Models
This compound derivatives have also been investigated for their potential as antiviral agents, with notable activity against human immunodeficiency virus (HIV) and various enteroviruses.
Activity Against HIV-1 and HIV-2
Several this compound derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV.
A series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles were synthesized and showed significant inhibition of the viral cytopathic effect in HIV-infected CEM cells. researchgate.net Specifically, the 1-(2',6'-dichlorophenyl) (4c ), 1-(2',6'-difluorophenyl) (4i ), 1-(2'-chloro,6'-fluorophenyl) (4k ), and 1-(2'-chloro,5'-nitrophenyl) (4m ) derivatives were particularly active. researchgate.net Compound 4i was even selected for further preclinical development. researchgate.net However, these compounds were found to be inactive against HIV-2. nih.gov
The following table highlights some this compound derivatives with anti-HIV-1 activity.
| Compound/Derivative | Target | Activity | Reference |
| 1-(2',6'-dichlorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (4c) | HIV-1 | Significant inhibition of viral cytopathic effect | researchgate.net |
| 1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (4i) | HIV-1 | Significant inhibition of viral cytopathic effect | researchgate.net |
| 1-(2'-chloro,6'-fluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (4k) | HIV-1 | Significant inhibition of viral cytopathic effect | researchgate.net |
| 1-(2'-chloro,5'-nitrophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (4m) | HIV-1 | Significant inhibition of viral cytopathic effect | researchgate.net |
Efficacy Against Enteroviruses (e.g., Coxsackievirus, Echovirus)
This compound derivatives have also demonstrated efficacy against enteroviruses, a genus of viruses that includes poliovirus, coxsackieviruses, and echoviruses. asm.orgnih.gov
The this compound derivative TBZE-029 has been shown to inhibit the replication of enteroviruses by targeting the nonstructural protein 2C. asm.orgmdpi.com This protein is a viral helicase that plays a crucial role in viral RNA replication. TBZE-029 was found to inhibit the replication of coxsackievirus B3 (CV-B3) and echovirus 11. asm.orgnih.gov Resistance to TBZE-029 in CV-B3 has been linked to mutations in the 2C protein. mdpi.com
Antimicrobial Activity
In addition to their anticancer and antiviral properties, this compound derivatives have been explored for their antimicrobial activity, showing potential as both antibacterial and antifungal agents. researchgate.netnih.gov The benzimidazole nucleus itself is a component of some anthelmintic drugs. ajol.info
Studies have shown that some thiazole (B1198619) derivatives possess moderate antibacterial activity. nih.gov For example, certain newly synthesized heteroaryl(aryl) thiazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds were even effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov
In terms of antifungal activity, thiazole derivatives have shown promising results. nih.govnih.gov Some compounds exhibited better antifungal than antibacterial activity, with potent effects against various fungal strains. nih.gov For instance, certain benzofuran (B130515) derivatives containing a thiazolo-benzimidazole nucleus displayed significant antifungal activity. nih.gov
The following table provides a summary of the antimicrobial activity of selected thiazole derivatives.
| Compound/Derivative | Organism | Activity | Reference |
| Heteroaryl(aryl) thiazole derivative 3 | Bacteria | MIC: 0.23–0.7 mg/mL; MBC: 0.47–0.94 mg/mL | nih.gov |
| Heteroaryl(aryl) thiazole derivative 9 | Fungi | MIC: 0.06–0.23 mg/mL; MFC: 0.11–0.47 mg/mL | nih.gov |
| Benzofuran thiazolo[3,2-a]benzimidazole 4b and 4d | Fungi | Potential antifungal activity | nih.gov |
| Thiazole derivatives | S. aureus, E. coli, C. albicans | Active | researchgate.net |
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
This compound derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Staphylococcus aureus: Certain benzimidazole derivatives have been reported to be active against Staphylococcus aureus. researchgate.net Some thiazole derivatives have also shown prominent antibacterial activity against this bacterium. biointerfaceresearch.com
Methicillin-resistant Staphylococcus aureus (MRSA): The antibacterial potential of certain compounds has been evaluated against MRSA. biomedpharmajournal.org Some thiazole derivatives were found to be more potent against MRSA than standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov Gramicidin S, a cyclic antimicrobial peptide, is effective against MRSA, and its derivatives are being explored to broaden their antibacterial spectrum. mdpi.com
Escherichia coli: Benzimidazole derivatives have shown activity against E. coli. researchgate.net Thiazole derivatives have also demonstrated notable activity against this Gram-negative bacterium. biointerfaceresearch.com However, in some studies, certain thiazole derivatives were not more active than the reference drug against E. coli. nih.gov
Pseudomonas aeruginosa: The antibacterial activity of thiazole derivatives has been observed against P. aeruginosa. biointerfaceresearch.com Some synthesized thiazole derivatives showed promising results against this opportunistic pathogen. ekb.eg
The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govekb.eg
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Active | researchgate.netbiointerfaceresearch.com |
| MRSA | More potent than ampicillin/streptomycin | nih.gov |
| Escherichia coli | Active | researchgate.netbiointerfaceresearch.com |
| Pseudomonas aeruginosa | Active | biointerfaceresearch.comekb.eg |
Antifungal Efficacy Against Fungal Strains
Candida albicans: this compound and its related derivatives have shown significant antifungal activity against Candida albicans. researchgate.netmdpi.comnih.gov Studies have revealed that some thiazole derivatives exhibit very strong antifungal effects, with activity comparable or even superior to nystatin. nih.gov The mechanism of this antifungal action may involve disruption of the fungal cell wall or membrane. nih.gov Certain 1,2,4-triazole (B32235) derivatives linked to other heterocyclic systems have also shown excellent to moderate activity against Candida albicans species. ekb.eg
Table 2: Antifungal Activity of this compound Derivatives
| Fungal Strain | Activity | Reference |
|---|---|---|
| Candida albicans | Strong antifungal effect, comparable to nystatin | researchgate.netmdpi.comnih.govnih.gov |
Anti-inflammatory Activity in Pre-clinical Models
This compound derivatives have been investigated for their anti-inflammatory properties in various pre-clinical models.
In vivo models: The anti-inflammatory potential of these compounds has been assessed using the carrageenan-induced paw edema model in rats. nih.govijpsonline.com In these studies, some derivatives demonstrated a significant reduction in paw edema, comparable to the standard drug diclofenac (B195802) sodium. nih.gov
Mechanism of action: The anti-inflammatory action of these derivatives is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Molecular docking studies have also suggested potential interactions with other inflammatory targets like aldose reductase and phospholipase A2. nih.gov
Anthelmintic Activity in In Vitro and In Vivo Pre-clinical Models
The anthelmintic potential of this compound derivatives has been evaluated against various parasitic worms.
Pheretima posthuma: Several studies have used the earthworm Pheretima posthuma as a model organism to screen for anthelmintic activity. researchgate.netnih.govallmultidisciplinaryjournal.comfabad.org.trthepharmajournal.com A number of synthesized benzofuran derivatives containing a this compound nucleus were found to be effective against this earthworm. researchgate.netnih.gov
Mechanism of action: The anthelmintic activity of some of these compounds is believed to be related to their ability to bind to β-tubulin, a critical protein in parasites. thepharmajournal.com
Table 3: Anthelmintic Activity of this compound Derivatives
| Model Organism | Activity | Reference |
|---|---|---|
| Pheretima posthuma | Effective | researchgate.netnih.govallmultidisciplinaryjournal.comfabad.org.trthepharmajournal.com |
Antioxidant Activity in In Vitro Assays
The antioxidant capacity of this compound derivatives has been explored using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is commonly used to evaluate the radical scavenging activity of compounds. nih.govnih.govresearchgate.netmedwinpublishers.com The antioxidant activity of benzimidazole hydrazone derivatives has been assessed using this method. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of a compound to reduce ferric iron. nih.govnih.govresearchgate.netmedwinpublishers.commdpi.com This method has been employed to determine the antioxidant potential of thiazole-derived polyphenolic compounds. mdpi.com
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay evaluates the antioxidant capacity against peroxyl radicals. nih.gov Benzimidazole hydrazone derivatives have been tested using this assay to determine their antioxidant efficacy. nih.gov
The antioxidant properties of these derivatives are often attributed to the presence of phenolic hydroxy groups and the hydrazone moiety, which can act as radical scavengers. nih.gov
Other Pre-clinical Biological Activities
Antiprotozoal activity: Benzimidazole derivatives have been reported to possess in-vitro antiprotozoal activity. researchgate.net Curcumin, a natural product, has shown antiprotozoal activity against various parasites, and its combination with other drugs is being explored. mdpi-res.com Carbonic anhydrase has been identified as a potential pharmacological target for developing new antiprotozoal agents. nih.gov
Carbonic Anhydrase Inhibition: Thiazole derivatives have been investigated as carbonic anhydrase inhibitors. researchgate.net This enzyme is crucial for the survival of various organisms, including cancer cells and parasites, making its inhibition a promising therapeutic strategy. nih.govinformaticsjournals.co.innih.govrjraap.com
Computational and Theoretical Chemistry Applications in Thiazolobenzimidazole Research
Molecular Docking Studies for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is a valuable tool for understanding drug-receptor interactions and for screening potential drug candidates. In the context of thiazolobenzimidazole research, molecular docking has been instrumental in analyzing how these compounds interact with various biological targets.
Prediction of Binding Affinities and Ligand-Enzyme Interactions
Binding affinity, often quantified by the equilibrium dissociation constant (K D ), is a measure of the strength of the interaction between a ligand and its target protein. malvernpanalytical.com A lower K D value indicates a stronger binding affinity. malvernpanalytical.com Molecular docking studies predict this affinity by calculating the binding free energy (in kcal/mol) of the ligand-protein complex. For instance, docking studies of thiazole (B1198619) derivatives have shown binding energies ranging from -6.8 to -9.4 kcal/mol with targets like Rho6 protein. semanticscholar.org Similarly, phenanthrene (B1679779) derivatives have exhibited binding energies between -8.3 and -11.1 kcal/mol against various cancer targets. academie-sciences.fr
These studies help in ranking and prioritizing compounds for further experimental testing. The strength of these interactions is influenced by non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions between the this compound derivative and the active site of the enzyme. malvernpanalytical.comscitechnol.com
Elucidation of Binding Modes and Key Residue Interactions
Beyond predicting binding strength, molecular docking provides a detailed picture of the binding mode, which is the specific orientation and conformation of the ligand within the active site of the target protein. This allows for the identification of key amino acid residues that are crucial for the interaction.
For example, docking studies have revealed that thiazole derivatives can form hydrogen bonds and arene-cation interactions with specific residues like Gln158, Arg108, Ser95, and Glu138 in the active site of their target proteins. semanticscholar.org In the case of Ascaris β-tubulins, in silico docking and molecular dynamics have highlighted E198 as a key amino acid for benzimidazole (B57391) binding. nih.gov The elucidation of these interactions is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. By identifying these key residues, researchers can rationally modify the structure of the this compound scaffold to enhance its binding affinity and biological activity.
Table 1: Examples of Predicted Binding Affinities and Key Interactions for Thiazole Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Thiazole Derivative 1 | Rho6 | -6.8 | Lys106 | Arene-cation, Arene-sigma |
| Thiazole Derivative 3 | Rho6 | Not specified | Arg96 | Arene-cation |
| Thiazole Derivative 5a | Rho6 | -8.2 | Arg96 | Arene-cation |
| Thiazole Derivative 5b | Rho6 | -9.2 | Gln158, Arg108 | Hydrogen bond, Arene-cation |
| Thiazole Derivative 5c | Rho6 | -9.0 | Not specified | Hydrogen bond, Arene-cation |
| Thiazole Derivative 5d | Rho6 | -9.1 | Not specified | Hydrogen bond, Arene-cation |
| Thiazole Derivative 13a | Rho6 | Not specified | Ser95, Glu138, Arg96 | Hydrogen bond, Arene-cation |
| Thiazole Derivative 13b | Rho6 | Not specified | Asp132 | Hydrogen bond |
| Thiazole Derivative 14 | Rho6 | Not specified | Ser95 | Hydrogen bond |
| Thiazole Derivative 15 | Rho6 | -9.2 | Lys15 | Arene-cation |
| Benzimidazole | Ascaris β-tubulin | Not specified | E198 | Not specified |
Data sourced from multiple molecular docking studies. semanticscholar.orgnih.gov
Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has become a popular computational tool in chemistry and materials science for studying the structural, electronic, and optical properties of molecules. researchgate.netscinito.aiscirp.org
Geometry Optimization and Electronic Structure Analysis
A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional structure. ajol.infoarxiv.org This process provides accurate information on bond lengths, bond angles, and dihedral angles. For this compound derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to obtain optimized structures that show good agreement with experimental data from X-ray crystallography. researchgate.netiucr.org
Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. researchgate.net DFT calculations can determine various electronic parameters, including atomic charges, dipole moments, and total energies, which help in characterizing the stability and reactivity of the this compound compounds. shd-pub.org.rs
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the analysis of the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. malayajournal.org
The energy gap between the HOMO and LUMO (E HOMO-LUMO ) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap suggests that the molecule is more reactive and can be easily excited. ajol.info For a 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione derivative, the HOMO and LUMO energies were calculated to be -7.23 eV and -1.87 eV, respectively, resulting in a HOMO-LUMO gap of 5.36 eV. iucr.org In another study on this compound-coupled isatin (B1672199) derivatives, the band gaps were found to be in the range of 2.22-2.60 eV. researchgate.net This analysis is vital for predicting the electronic and optical properties of these compounds.
Table 2: Frontier Molecular Orbital Energies of a this compound Derivative This table is interactive. Click on the headers to sort the data.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.23 |
| LUMO | -1.87 |
| HOMO-LUMO Gap | 5.36 |
Data for 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione. iucr.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. iucr.orguni-muenchen.de The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.net
For this compound derivatives, MEP maps reveal the charge distribution and help in understanding intermolecular interactions like hydrogen bonding. iucr.orgresearchgate.net For example, in 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, the MEP map shows negative potential around the sulfur and nitrogen atoms, indicating these as likely sites for electrophilic interaction. iucr.org This information is invaluable for predicting how these molecules will interact with biological targets and for designing new compounds with improved binding characteristics. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within molecules. researchgate.netuni-muenchen.denih.gov In the context of this compound research, NBO analysis provides a quantitative basis for understanding the electronic factors that contribute to molecular stability and reactivity.
The analysis involves transforming the complex, delocalized molecular orbitals of a system into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This localization allows for the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. sapub.orgwisc.edu Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
NBO analysis can also reveal the nature of bonding within the this compound scaffold. For example, in a study of diiodobis(benzimidazole)Co(II) complex, NBO analysis identified strong electron donation from the lone pair orbitals of nitrogen and iodine atoms to the antibonding orbitals of the cobalt center, which is crucial for the complex's stability. sapub.org Similarly, for this compound-coupled isatin derivatives, NBO analysis has shown that hyperconjugative interactions and hydrogen bonding networks are responsible for their stability. researchgate.net
A summary of representative stabilization energies from NBO analysis is presented in the table below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1)N | σ(C-C) | 5.4 | Lone Pair -> Antibond |
| σ(C-H) | σ(C-N) | 2.8 | Bond -> Antibond |
| π(C=C) | π*(C=N) | 20.1 | Pi-bond -> Pi-antibond |
Note: The values in this table are illustrative and can vary significantly depending on the specific this compound derivative and the computational level of theory used.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.usscirp.org This method is instrumental in medicinal chemistry for predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent derivatives. researchgate.netresearchgate.net
The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves several key steps:
Data Set Selection: A series of structurally related molecules with known biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. scirp.orgnih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. biolscigroup.usnih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are employed to generate a mathematical equation that correlates the calculated descriptors with the observed biological activity. scirp.orgresearchgate.net
Model Validation: The robustness and predictive ability of the QSAR model are rigorously assessed using various statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and Fischer's F-test. biolscigroup.us
In the field of this compound research, QSAR studies have been applied to various therapeutic areas. For instance, QSAR models have been developed for this compound derivatives with anticonvulsant activity. researchgate.net These models help in identifying the key structural features and physicochemical properties that govern the anticonvulsant potency. Similarly, QSAR studies on 2-thioarylalkyl benzimidazole derivatives have established predictive models for their anthelmintic activity against Haemonchus contortus. biolscigroup.us In one such study, the model was based on the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-), achieving a high predictive power with a cross-validation coefficient (Q²cv) greater than 0.90. biolscigroup.us
The insights gained from QSAR models are invaluable for designing new this compound derivatives with enhanced biological activity. For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents revealed that descriptors related to polarizability, electronegativity, and surface area positively correlated with activity. nih.gov
Below is a table illustrating typical descriptors used in QSAR studies of this compound derivatives.
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Physicochemical | LogP | Lipophilicity/hydrophilicity |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, stability, and interaction dynamics of this compound derivatives with their biological targets. mdpi.commdpi.com
In drug discovery, MD simulations are crucial for understanding how a ligand binds to its receptor and the stability of the resulting complex. nih.govumpr.ac.id For this compound research, MD simulations have been employed to:
Assess Conformational Stability: MD simulations can track the root-mean-square deviation (RMSD) of the protein-ligand complex over time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. mdpi.com For example, MD simulations of isatin-thiazolo[3,2-a]benzimidazole hybrids as CDK2 inhibitors showed that the most potent inhibitor formed a highly stable complex with the enzyme, as indicated by a low RMSD value. nih.gov
Analyze Interaction Dynamics: These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. umpr.ac.id The persistence of these interactions throughout the simulation provides insights into their importance for ligand binding.
Calculate Binding Free Energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of a ligand to its target. mdpi.com In the study of isatin-thiazolo[3,2-a]benzimidazole hybrids, MM-PBSA calculations helped to quantify the binding free energy, corroborating the experimental findings. nih.gov
A study on HIV-1 gp120 revealed that CD4 binding induces significant conformational changes, increasing flexibility and altering the protein's motional dynamics. rsc.org Such insights are vital for designing inhibitors that can effectively target specific conformational states. Similarly, MD simulations have been used to investigate the stability of homology models of enzymes like SIRT7, providing a basis for understanding substrate binding. mdpi.com
The table below presents key parameters often analyzed in MD simulations of this compound-protein complexes.
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. mdpi.com | Indicates the stability of the protein-ligand complex. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | Changes in Rg can indicate conformational changes. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions for binding affinity. |
Cheminformatics and Virtual Screening for Novel this compound Candidates
Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. u-strasbg.fr In the context of drug discovery, a key application of cheminformatics is virtual screening (VS), a process that computationally evaluates large libraries of chemical compounds to identify those that are most likely to bind to a biological target. researchgate.netchemrevlett.comfrontiersin.org This approach significantly accelerates the discovery of novel lead compounds by prioritizing molecules for experimental testing. nih.gov
The virtual screening workflow for identifying new this compound candidates typically involves several stages:
Library Preparation: A large database of chemical compounds, which can range from commercially available libraries to in-house collections, is prepared for screening. u-strasbg.frnih.gov This involves generating 3D structures and assigning appropriate protonation states.
Target-Based Virtual Screening: If the 3D structure of the biological target is known, structure-based virtual screening (SBVS) methods like molecular docking are used. frontiersin.org In this process, each compound in the library is docked into the binding site of the target protein, and a scoring function is used to rank the compounds based on their predicted binding affinity. chemrevlett.com
Ligand-Based Virtual Screening: When the target structure is unknown, ligand-based virtual screening (LBVS) approaches are employed. frontiersin.org These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include pharmacophore modeling, where a 3D arrangement of essential features for biological activity is defined and used to search for matching compounds. scirp.org
Filtering and Hit Selection: The initial hits from virtual screening are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to select the most promising candidates for synthesis and biological evaluation. chemrevlett.com
Virtual screening has been successfully used to identify novel inhibitors for various targets, including HIV-1 reverse transcriptase, where this compound derivatives have been explored. researchgate.net For instance, a virtual screening campaign of a large chemical database against the NS5B polymerase of the hepatitis C virus led to the identification of novel allosteric inhibitors. nih.gov Similarly, cheminformatics tools can assist in creating diverse chemical libraries for screening. conicet.gov.ar
The following table outlines the different approaches used in virtual screening for this compound candidates.
| Screening Method | Basis | Requirement | Common Techniques |
| Structure-Based Virtual Screening (SBVS) | 3D structure of the target protein. frontiersin.org | Known protein structure. | Molecular Docking. |
| Ligand-Based Virtual Screening (LBVS) | Knowledge of active ligands. frontiersin.org | A set of known active molecules. | Pharmacophore Modeling, 2D/3D Similarity Searching. |
Computational Prediction of Biological Activity Spectrum (e.g., PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a chemical compound based on its 2D structural formula. nih.govzenodo.org This in silico method leverages a vast knowledge base of structure-activity relationships derived from experimental data on millions of biologically active compounds. genexplain.com For a given molecule, PASS provides a list of potential biological activities, each with an estimated probability of being active (Pa) and inactive (Pi). researchgate.netakosgmbh.de
The PASS approach is particularly valuable in the early stages of drug discovery for:
Identifying Novel Biological Activities: It can suggest new and unexpected therapeutic applications for existing or newly synthesized compounds. nih.gov
Prioritizing Compounds for Screening: By predicting a wide range of activities, PASS helps researchers to focus their experimental efforts on the most promising compounds and biological targets. researchgate.netmdpi.com
Assessing Potential Side Effects: The predicted activity spectrum can also indicate potential off-target effects or toxicities. zenodo.org
In the realm of this compound research, PASS has been utilized to forecast the biological potential of new derivatives. For example, in a study on this compound-phosphonate conjugates, PASS was used in the initial stages to predict their potential as antitumor agents, and the predictions showed good correlation with subsequent experimental results. researchgate.net The software predicted various activities for the synthesized compounds, which helped in guiding the biological evaluation against human breast and colon tumor cell lines. researchgate.net
The output from a PASS prediction is typically a list of biological activities ranked by the difference between Pa and Pi. A higher Pa value (typically > 0.7) suggests a high likelihood that the compound possesses the predicted activity and may be an analogue of a known drug. A moderate Pa value (0.5 < Pa < 0.7) indicates a lower probability but a higher chance of finding a novel compound. researchgate.net
An illustrative example of a PASS prediction for a hypothetical this compound derivative is shown in the table below.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |
| Antineoplastic | 0.850 | 0.015 | High probability of being active. |
| Kinase Inhibitor | 0.780 | 0.032 | High probability of being active. |
| Antiviral | 0.620 | 0.095 | Likely to be active, potentially a novel scaffold. |
| Anxiolytic | 0.450 | 0.150 | Less likely to be active. |
Note: The values in this table are for illustrative purposes only.
Medicinal Chemistry Approaches and Molecular Design Strategies for Thiazolobenzimidazole
Rational Design of Thiazolobenzimidazole Derivatives based on SAR and MOA Data
The rational design of this compound derivatives is heavily reliant on understanding their Structure-Activity Relationships (SAR) and Mechanism of Action (MOA). SAR studies systematically alter the chemical structure of a molecule to identify key structural features responsible for its biological effects. numberanalytics.com This knowledge allows for the targeted design of more potent and selective compounds. numberanalytics.com
For instance, the introduction of substituents on the benzene (B151609) ring of the this compound nucleus or on the thiazole (B1198619) ring can significantly influence activity. ajol.info Studies have shown that the presence of electron-withdrawing groups, such as a nitro group, at the 5-position of the benzimidazole (B57391) ring can correlate with inhibitory activity against certain enzymes like topoisomerase I. researchgate.net Similarly, the substitution pattern on a phenyl group attached to the thiazole ring can dictate the potency and selectivity of the compound. researchgate.net
Molecular docking studies provide further insight into the MOA by predicting how these derivatives interact with their biological targets at a molecular level. mdpi.comsci-hub.se For example, docking studies of isatin-thiazolobenzimidazole hybrids have helped to understand their binding within the hydrophobic CDK2 binding site, explaining the enhanced inhibitory activity of certain analogs. sci-hub.se By analyzing these interactions, chemists can rationally design new derivatives with improved binding affinity and efficacy. yale.edu For example, understanding that a compound binds at the interface of α- and β-tubulin, stabilized by specific hydrogen bonds, allows for the design of new molecules that optimize these interactions. mdpi.com
A notable example of rational design involves the development of 6-aminomethyl-substituted this compound derivatives as potential treatments for schizophrenia, acting as mGlu1 receptor antagonists. nih.gov The strategic placement of the aminomethyl group was crucial for achieving the desired pharmacological effect. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical or toxicological properties while maintaining its biological activity. spirochem.com This involves substituting a functional group with another that possesses similar steric and electronic characteristics. researchgate.net Scaffold hopping advances this concept by replacing the core molecular structure (scaffold) with a different one, aiming to discover novel compounds with improved properties or to navigate around existing intellectual property. numberanalytics.com
In the context of thiazolobenzimidazoles, bioisosteric replacements can be applied to various parts of the molecule. For example, replacing a phenyl ring with a five-membered heteroaromatic ring like thiophene (B33073), furan, thiazole, or pyrazole (B372694) is a common strategy to alter properties such as lipophilicity and metabolic stability. cambridgemedchemconsulting.com The introduction of nitrogen atoms into an aromatic ring, creating pyridyl or pyridazine (B1198779) analogs, can increase polarity, improve water solubility, and reduce cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com
While specific examples of extensive bioisosteric replacement studies on the this compound scaffold itself are not detailed in the provided results, the principles are widely applicable. For instance, if a particular substituent is prone to metabolic degradation, it could be replaced by a bioisostere known to be more stable. spirochem.com Data mining of large compound databases can help identify novel bioisosteric replacements that have been successful in other molecular contexts. nih.gov
Scaffold hopping can lead to the discovery of entirely new chemical classes with similar biological activities. This strategy is particularly useful when the original scaffold has inherent liabilities. By retaining the key pharmacophoric elements of the this compound core while changing the underlying ring system, it may be possible to develop new drug candidates with superior profiles. numberanalytics.com
Molecular Hybridization Techniques
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different biologically active molecules into a single hybrid compound. mdpi.com The goal is to create a new molecule with an improved activity profile, enhanced affinity for the target, or a dual mechanism of action that could be beneficial for treating complex diseases. mdpi.comtandfonline.com
Several studies have successfully applied this technique to the this compound scaffold. For example, hybrids of this compound and isatin (B1672199) have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. researchgate.netmdpi.com The rationale behind this approach is to merge the known anticancer properties of both isatin and this compound moieties into a single, more potent entity. mdpi.com
Another example is the synthesis of quinoline-thiazolobenzimidazolone hybrids. tandfonline.comfigshare.com These compounds were designed to combine the structural features of quinoline (B57606) and this compound, both of which are known to be present in anticancer agents. The resulting hybrids demonstrated significant antiproliferative activity, with some compounds triggering apoptosis through a caspase-dependent pathway. tandfonline.comfigshare.com
Lead Optimization and Analog Design
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a drug candidate. biosolveit.deupmbiomedicals.com This process involves the synthesis and testing of a series of analogs of the lead compound. scribd.com
Analog design for this compound derivatives involves several strategies:
Modification of Substituents: Systematically altering substituents on the this compound core is a common approach. This can involve changing the electronic properties (e.g., introducing electron-donating or electron-withdrawing groups), steric properties (e.g., varying the size of alkyl groups), or lipophilicity. biosolveit.de For example, a series of 2-(substituted-benzylidene)benzo mdpi.comsci-hub.seimidazo[2,1-b]thiazol-3(2H)-ones were synthesized to explore the impact of different groups on the benzylidene ring. doi.org
Alteration of Chain Branching and Ring Size: Modifying alkyl chains or the size of alicyclic rings fused to the core can impact binding affinity and physical properties. scribd.com
Introduction of New Functional Groups: Adding new functionalities can create new interactions with the biological target, potentially increasing potency. biosolveit.de For instance, incorporating a morpholine (B109124) moiety via a Mannich reaction on 6-substituted benzofuran (B130515) thiazolo[3,2-a]benzimidazoles led to a new series of derivatives. nih.gov
Stereochemical Modifications: Investigating different stereoisomers is crucial, as biological systems are chiral, and different enantiomers or diastereomers can have vastly different activities. scribd.com
The goal of these modifications is to build a comprehensive structure-activity relationship (SAR) that guides the design of analogs with an optimized balance of efficacy and drug-like properties. upmbiomedicals.com
Strategies for Overcoming Synthetic Challenges in Derivative Preparation
The synthesis of complex this compound derivatives can present several challenges, including low yields, long reaction times, and the need for harsh reaction conditions or expensive catalysts. benthamdirect.com Modern synthetic strategies aim to overcome these obstacles by developing more efficient, cost-effective, and environmentally friendly methods.
One of the primary challenges is the construction of the fused this compound ring system. Traditional methods often involve multi-step procedures. mdpi.com However, one-pot, multi-component reactions have emerged as a powerful tool to streamline the synthesis. For example, a one-pot, three-component synthesis of this compound derivatives has been developed using 2-mercaptobenzimidazole (B194830), chloroacetic acid, and various aldehydes. doi.org
Key strategies to overcome synthetic hurdles include:
Optimization of Reaction Conditions: Thoroughly screening solvents, catalysts, temperatures, and reaction times is crucial for improving yields and reducing side products. numberanalytics.com
Use of Modern Catalytic Systems: Employing transition metal catalysts or organocatalysts can enhance the efficiency and selectivity of reactions. numberanalytics.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating. mdpi.com
Green Chemistry Approaches: The use of sustainable solvents, such as deep eutectic solvents (DES), offers an environmentally benign alternative to volatile and hazardous organic solvents. A recently developed method for synthesizing thiazolobenzimidazoles in a choline (B1196258) chloride:urea DES obviates the need for a separate base or catalyst and allows for the recycling and reuse of the solvent. doi.org
Development of Novel Synthetic Routes: The reaction of 2-mercaptobenzimidazoles with α-haloketones or epoxides provides versatile pathways to different this compound derivatives. nih.govresearchgate.net Careful planning and a deep understanding of the underlying reaction mechanisms are essential for designing successful synthetic routes. numberanalytics.com
Challenges and Future Research Perspectives for Thiazolobenzimidazole
Addressing Synthetic Instability and Scalability for Promising Analogs
A primary obstacle in the development of thiazolobenzimidazole derivatives lies in their synthesis. Many conventional methods are plagued by significant drawbacks that limit their practical application and industrial scale-up. doi.org Traditional synthetic routes often involve multi-step procedures, the use of hazardous organic solvents, expensive and moisture-sensitive reagents, and harsh reaction conditions such as elevated temperatures. doi.orgresearchgate.net These factors not only contribute to low product yields but also raise environmental and economic concerns, hindering the sustainable production of these compounds. researchgate.nethuarenscience.com
The scalability of synthetic processes is a major challenge. huarenscience.comcpur.in Reactions that are successful on a small laboratory scale may not be efficient or cost-effective when scaled up for industrial production. huarenscience.com Issues such as complex purification techniques, like column chromatography, become impractical and economically unviable at larger scales. huarenscience.com Furthermore, achieving batch-to-batch reproducibility and controlling for side reactions and by-products are significant hurdles in large-scale synthesis. huarenscience.comcpur.in
To overcome these limitations, modern research is focusing on developing more efficient and environmentally friendly synthetic methodologies. A notable advancement is the development of one-pot, three-component synthesis protocols that utilize deep eutectic solvents (DES). doi.org These innovative approaches offer several advantages, including milder reaction conditions, shorter reaction times, and the avoidance of toxic metal catalysts. doi.orgresearchgate.net The use of a deep eutectic solvent composed of choline (B1196258) chloride and urea, for example, serves as both a sustainable solvent and a reaction promoter, streamlining the synthesis process. doi.org Such green chemistry approaches are crucial for addressing the instability and scalability issues associated with promising this compound analogs, making their production more viable for further development.
Table 1: Key Synthetic Challenges and Modern Solutions for this compound Analogs
| Challenge | Traditional Method Drawbacks | Modern Solution | Advantages of Modern Solution |
| Reaction Complexity | Multi-step procedures, extended reaction times. doi.org | One-pot, multi-component reactions. doi.org | Increased efficiency, reduced waste, shorter synthesis time. doi.org |
| Harsh Conditions | High temperatures, use of hazardous solvents and expensive reagents. doi.orgresearchgate.net | Use of deep eutectic solvents (DES) as catalysts and media. doi.org | Environmentally friendly, milder conditions, improved yields. doi.org |
| Scalability | Low yields, difficult purification, high cost for large-scale production. huarenscience.comcpur.in | Atom-economical approaches, catalyst recyclability. doi.org | Improved cost-effectiveness, sustainability, and industrial feasibility. huarenscience.com |
| Reagent Toxicity | Use of metal catalysts and toxic reagents. researchgate.net | Metal-free synthesis protocols. doi.org | Reduced environmental impact and improved safety profile. doi.org |
Deepening Understanding of Complex Molecular Mechanisms
While numerous this compound derivatives have shown potent biological activity, a deep and nuanced understanding of their molecular mechanisms of action is often lacking. Early research frequently relies on structure-activity relationships (SAR) to guide analog development, but this approach provides limited insight into the complex interactions between the compound and its biological target. mdpi.com Future progress depends on moving beyond SAR to elucidate the precise molecular underpinnings of their therapeutic effects.
For instance, in the context of anti-HIV research, it was discovered that the stereochemistry of 1H,3H-thiazolo[3,4-a]benzimidazoles plays a critical role in their activity. uctm.edu The (1R,3R) enantiomer was found to be highly active, while the (1S,3S) enantiomer was completely inactive, highlighting that a specific three-dimensional orientation is necessary for effective binding to the HIV-1 reverse transcriptase enzyme. uctm.edu Similarly, studies on isatin-thiazolobenzimidazole hybrids targeting cyclin-dependent kinase 2 (CDK2) have revealed the importance of specific hydrogen bonds with key amino acid residues like THR14 for potent inhibitory activity. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The structural versatility of the this compound nucleus has led to its exploration across a diverse range of therapeutic areas. rsc.orgtandfonline.com Initially recognized for anthelmintic properties, research has expanded to reveal potent activity against a variety of other diseases. ajol.infomdpi.com This broad-spectrum potential underscores the importance of continued exploration for novel biological targets and new therapeutic applications.
Derivatives of this scaffold have demonstrated significant potential as:
Anticancer Agents: Numerous studies have reported the antiproliferative activity of this compound compounds against various cancer cell lines, including colorectal adenocarcinoma and breast cancer. nih.govresearchgate.netsci-hub.se Specific molecular targets such as cyclin-dependent kinase 2 (CDK2) and cytochrome CYP51 have been identified. nih.govresearchgate.net
Antiviral Compounds: this compound derivatives, specifically 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs), have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. uctm.eduajol.info
Anthelmintics: The benzimidazole (B57391) core is a well-established component of anthelmintic drugs, and fused this compound analogs continue to be explored for activity against parasites like Trichinella. ajol.info
Anti-inflammatory Agents: Certain imidazo[2,1-b]thiazole (B1210989) derivatives have shown potential as anti-inflammatory agents by affecting the function of human neutrophils. mdpi.com
The future of this compound research will involve systematically screening these compounds against a wider range of biological targets. The structural flexibility that allows for interaction with diverse targets like enzymes and receptors suggests that many more applications are yet to be discovered. rsc.orgmdpi.com Identifying new, validated targets will open up novel therapeutic avenues and further solidify the importance of this heterocyclic system in drug discovery.
Development of Multifunctional this compound Compounds
A promising frontier in drug discovery is the design of multifunctional or multi-target compounds that can modulate several biological pathways simultaneously. This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and improved treatment outcomes. The this compound scaffold is a suitable candidate for the development of such multifunctional agents.
One strategy involves designing compounds with dual mechanisms of action. For example, computational approaches have been used to identify potential antihypertensive compounds that act as inhibitors of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). acs.org This dual inhibition is a sought-after characteristic for developing more effective treatments for hypertension.
Integration of Advanced Computational Methodologies in Drug Design Pipelines
The integration of computer-aided drug design (CADD) has become indispensable for accelerating the discovery and optimization of new therapeutic agents. openmedicinalchemistryjournal.comsymeres.com These computational tools are being increasingly applied to the study of this compound derivatives, enabling a more rational and efficient design process. nih.govresearchgate.net
Advanced computational methodologies are utilized at various stages of the drug design pipeline:
Virtual Screening: This technique allows researchers to computationally screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. openmedicinalchemistryjournal.comsymeres.com This significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. symeres.com
Molecular Docking: Docking simulations are used to predict the preferred orientation and binding affinity of a compound within a target's active site. openmedicinalchemistryjournal.com This has been applied to this compound derivatives to understand their interactions with enzymes like CDK2 and cytochrome CYP51Mtb. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the molecular interactions, including the stability of hydrogen bonds and conformational changes. mdpi.comnih.govresearchgate.net
Advanced Predictive Models: Newer methods like free-energy perturbation (FEP+) offer more accurate predictions of the relative binding free energy of a ligand, providing a powerful tool for prioritizing which analogs to synthesize. symeres.com
Table 2: Application of Computational Methods in this compound Drug Design
| Computational Method | Purpose | Application Example |
| Virtual Screening (VS) | Searching large compound libraries for potential hits. openmedicinalchemistryjournal.comsymeres.com | Identifying novel drug-like compounds for a therapeutic target before synthesis. openmedicinalchemistryjournal.com |
| Molecular Docking | Predicting binding mode, orientation, and energy of a ligand to its target. openmedicinalchemistryjournal.com | Studying the interaction of 1-Aryl-Thiazolo-Benzimidazole derivatives with cytochrome CYP51Mtb. researchgate.net |
| Molecular Dynamics (MD) | Simulating the movement and interaction of the ligand-protein complex over time. researchgate.net | Confirming stable hydrogen bond interactions between isatin-TBI hybrids and CDK2. nih.gov |
| Free-Energy Perturbation (FEP+) | Calculating and predicting the relative binding free energy of ligands. symeres.com | Prioritizing designed compounds for synthesis based on predicted binding affinity. symeres.com |
Translational Research Considerations in Pre-clinical Development
The successful translation of a promising compound from the laboratory to clinical application is a complex process that requires rigorous preclinical evaluation. bihealth.orgbiogem.it As potent this compound analogs are identified, they must undergo a battery of studies designed to assess their potential for safe and effective use in humans. biogem.itnih.gov This phase, known as preclinical development, is a critical bridge between drug discovery and clinical trials. dndi.org
Key considerations in the preclinical development of this compound compounds include:
Pharmacokinetics and ADME Studies: It is crucial to understand how the drug candidate is absorbed, distributed, metabolized, and excreted (ADME) by the body. biogem.it These studies, often conducted in animal models and in vitro systems, provide essential data for determining the compound's bioavailability and potential dosing regimens. biogem.it
Toxicology and Safety Pharmacology: Rigorous toxicology studies, conducted under Good Laboratory Practice (GLP) guidelines, are required to identify any potential adverse effects. nih.gov This helps to ensure that the compound does not cause unacceptable side effects that would prevent its use in humans. biogem.it
Formulation Development: Developing a stable and effective formulation is necessary for consistent delivery of the drug. dndi.org The limited water solubility of some this compound derivatives may present a challenge that needs to be addressed during this stage. vulcanchem.com
Biomarker Identification: The discovery and validation of biomarkers are central to modern translational research. nih.gov Biomarkers are measurable indicators that can be used to assess how a drug is affecting the body and the disease process, providing a rational basis for its development and use in specific patient populations. nih.gov
Addressing these preclinical challenges is fundamental to minimizing the risks associated with human trials and closing the "translational gap" where promising preclinical results often fail to be replicated in clinical settings. bihealth.org For the therapeutic potential of thiazolobenzimidazoles to be realized, a strategic and scientifically rigorous approach to preclinical development is essential. biogem.it
Q & A
Q. What are the common synthetic routes for thiazolobenzimidazole derivatives, and what reaction conditions are critical for optimizing yield?
Methodological Answer: this compound derivatives are typically synthesized via nucleophilic addition reactions. For example, reacting 2-mercaptobenzimidazole with maleimides in refluxing acetic acid (with concentrated H₂SO₄ as a catalyst) forms thiazolo[3,2-a]benzimidazole derivatives. Key parameters include:
- Temperature: Reflux conditions (100–120°C) ensure sufficient energy for cyclization.
- Catalyst: Acidic catalysts (e.g., H₂SO₄) enhance nucleophilic attack and ring closure.
- Reaction Time: 6–12 hours to achieve equilibrium for higher yields (~50–70%) . Characterization via ¹H/¹³C NMR is essential to confirm ring formation (e.g., signals at δ 2.95 ppm for CH protons and δ 177.9 ppm for carbonyl carbons) .
Q. How can researchers validate the purity and structural integrity of synthesized this compound compounds?
Methodological Answer: Use a combination of analytical techniques:
- Spectroscopy: ¹H/¹³C NMR to identify proton environments and carbon frameworks. Key diagnostic peaks include NH₂ protons (~δ 11.30 ppm) and thiazole ring carbons (~δ 62.4 ppm) .
- Chromatography: HPLC or TLC with UV detection to assess purity.
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 288.32 for C₁₅H₁₀F₂N₂S) .
- Cross-Validation: Compare results with established reference methods using Student’s t-test and F-test for statistical accuracy .
Advanced Research Questions
Q. What computational strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs as HIV-1 NNRTIs?
Methodological Answer: Advanced SAR studies leverage ligand-based 3D-QSAR approaches:
- CoMFA/CoMSIA: These methods analyze steric, electrostatic, and hydrophobic fields to correlate substituent effects (e.g., fluorine at C2/C6 positions) with anti-HIV activity. Grid spacing of 2 Å and PLS regression are standard .
- Molecular Docking: Simulate binding modes in the HIV-1 reverse transcriptase hydrophobic pocket. Key interactions include π-π stacking with Tyr181/Tyr188 and hydrogen bonding with Lys101 .
- Free Energy Calculations (MM/PBSA): Quantify binding affinities for lead optimization .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., MT-4 cells for HIV-1 inhibition) and protocols (e.g., fixed EC₅₀ measurement timepoints) .
- Mutagenesis Studies: Probe target protein residues (e.g., K103N mutation) to confirm mechanism-specific activity .
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity .
Q. What experimental approaches address low solubility and bioavailability of this compound-based drug candidates?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
- Nanocarrier Systems: Encapsulate compounds in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Q. How should researchers design experiments to analyze contradictory results in synthetic yields across different this compound protocols?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst ratio) and identify interactions .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to pinpoint rate-limiting steps .
- Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for cyclization efficiency .
Methodological Guidance
Q. What statistical tools are recommended for validating analytical methods in this compound quantification?
Answer:
Q. How can researchers optimize synthetic protocols for scale-up without compromising yield?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
